REACTION_CXSMILES
|
COC(OC)CBr.C[O:9][CH:10](OC)[CH2:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[C:15]([F:20])[CH:14]=1.C(=O)([O-])[O-].[K+].[K+].FC1C=C(O)C=CC=1F>CN(C=O)C>[F:20][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=1[F:19])[O:12][CH2:11][CH:10]=[O:9] |f:0.1,2.3.4|
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Name
|
4-(2,2-Dimethoxyethoxy)-1,2-difluorobenzene Bromoacetaldehyde dimethyl acetal
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Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC.COC(COC1=CC(=C(C=C1)F)F)OC
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Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with a solution of aqueous ammonium chloride
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Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OCC=O)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 106.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |